molecular formula C19H17P B086748 Diphenyl(p-tolyl)phosphine CAS No. 1031-93-2

Diphenyl(p-tolyl)phosphine

Cat. No.: B086748
CAS No.: 1031-93-2
M. Wt: 276.3 g/mol
InChI Key: QJIMTLTYXBDJFC-UHFFFAOYSA-N
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Description

Diphenyl(p-tolyl)phosphine, also known as (4-Methylphenyl)diphenyl phosphine, is an organophosphorus compound with the molecular formula (C6H5)2PC6H4CH3. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is characterized by its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl(p-tolyl)phosphine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands .

Biological Activity

Diphenyl(p-tolyl)phosphine, with the chemical formula C19_{19}H17_{17}P and CAS number 1031-93-2, is a phosphine compound that has garnered attention for its diverse biological activities. This article explores its synthesis, physicochemical properties, and various biological applications, particularly in anti-cancer and antimicrobial activities.

Synthesis and Properties

This compound can be synthesized through various methods including the reaction of phenyl lithium with phosphorus trichloride followed by methylation. It appears as a white to pale yellow crystalline powder with a melting point of 66-68 °C . Its structural formula is represented as:

C6H5P(C6H4CH3)(C6H5)\text{C}_6\text{H}_5\text{P}(\text{C}_6\text{H}_4\text{CH}_3)(\text{C}_6\text{H}_5)

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study evaluated various organophosphine complexes against the DU145 human prostate cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50_{50} values lower than that of cisplatin, a common chemotherapeutic agent:

CompoundIC50_{50} (µM)
Compound 16.94 ± 0.58
Compound 23.67 ± 0.17
Compound 34.57 ± 0.57
Compound 421.7 ± 1.15
Cisplatin>200

The study suggests that the presence of electronegative atoms in these ligands enhances their interaction with DNA strands, leading to increased anti-proliferative effects .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study involving silver(I) complexes with this compound, significant anti-proliferative activities were reported, particularly against resistant bacterial strains. The complexes demonstrated effective inhibition of bacterial growth, indicating potential as a novel antimicrobial agent .

The biological activity of this compound and its derivatives is often attributed to their ability to form stable complexes with metal ions, enhancing their reactivity and biological efficacy. For instance, palladium(II) complexes formed with this phosphine ligand have shown promising results in targeting cancer cells by disrupting cellular processes and inducing apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy
A series of palladium(II) complexes containing this compound were tested against various cancer cell lines, showing that modifications in the phosphine ligand structure could significantly alter biological activity. The most effective compound was noted to have a binding affinity towards the DR5 receptor involved in apoptosis signaling pathways .

Case Study 2: Antimicrobial Efficacy
Research on silver(I) complexes with this compound revealed that these compounds could effectively inhibit the growth of E. coli strains, including those resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial therapies based on phosphine chemistry .

Properties

IUPAC Name

(4-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145641
Record name Diphenyl-p-tolylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031-93-2
Record name Diphenyl-p-tolylphosphine
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URL https://commonchemistry.cas.org/detail?cas_rn=1031-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Synthesis routes and methods

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2, 1.27 g (10.0 mmol) of 4-chlorotoluene, and 10.0 mmol of KPPh2 in 30.0 mL of THF. The resulting mixture was refluxed for 17 h before the reaction was cooled to room temperature, quenched with with 20 mL of H2O. The phosphorus-31 NMR spectrum of the reaction mixture at this point showed the δ32.1 [˜10%, Ph2PH(O)] and −5.0 (˜90%, MeC6H4-PPh2) resonances.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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